molecular formula C21H27N3O4S B2523772 4-(4-methoxypiperidin-1-yl)-N-(4-sulfamoylphenethyl)benzamide CAS No. 2034611-28-2

4-(4-methoxypiperidin-1-yl)-N-(4-sulfamoylphenethyl)benzamide

Cat. No. B2523772
CAS RN: 2034611-28-2
M. Wt: 417.52
InChI Key: HIQFZNYYXOPMHI-UHFFFAOYSA-N
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Description

4-(4-methoxypiperidin-1-yl)-N-(4-sulfamoylphenethyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MPSPB and is a synthetic molecule that has been designed to target specific cellular pathways. In

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Carbonic Anhydrase Inhibition : Compounds structurally related to "4-(4-methoxypiperidin-1-yl)-N-(4-sulfamoylphenethyl)benzamide" have been synthesized and investigated for their inhibitory activity against various isoforms of the metalloenzyme carbonic anhydrase (CA). For instance, novel acridine and bis acridine sulfonamides demonstrated effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII, with inhibitory constants (KIs) ranging from nanomolar to micromolar levels, suggesting their potential utility in developing therapeutic agents targeting these enzymes (Ulus et al., 2013).

Antimicrobial and Antifungal Activity : Benzamide derivatives have also been evaluated for their antimicrobial and antifungal properties. A study on new classes of benzamide derivatives incorporating sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine substituents showed significant antibacterial and antifungal activities, highlighting the versatility of benzamide derivatives in antimicrobial research (Priya et al., 2006).

Anticancer Potential : Some benzamide derivatives have been synthesized and tested for their anti-proliferative activity against various cancer cell lines, including human ovarian and colon cancer cell lines. Certain compounds exhibited potent antiproliferative activities, suggesting their potential as anticancer agents (Abdelaziz et al., 2015).

Drug Development and Environmental Applications

Pharmacological Effects : Another study on benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors found that these compounds had significant inhibitory potential against human carbonic anhydrase I and II, as well as acetylcholinesterase enzymes at nanomolar levels, indicating their potential in designing drugs targeting these enzymes (Tuğrak et al., 2020).

Environmental-Friendly Adsorption Resins : In the context of environmental science, tertiary amine-functionalized adsorption resins have been developed for the removal of benzophenone-4 from water, demonstrating an innovative application of benzamide derivatives in environmental cleanup efforts (Zhou et al., 2018).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-28-19-11-14-24(15-12-19)18-6-4-17(5-7-18)21(25)23-13-10-16-2-8-20(9-3-16)29(22,26)27/h2-9,19H,10-15H2,1H3,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQFZNYYXOPMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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